Home > Products > Screening Compounds P78809 > [1-(Ethylsulfonyl)piperidin-4-yl](4-methylpiperazin-1-yl)methanone
[1-(Ethylsulfonyl)piperidin-4-yl](4-methylpiperazin-1-yl)methanone -

[1-(Ethylsulfonyl)piperidin-4-yl](4-methylpiperazin-1-yl)methanone

Catalog Number: EVT-4561673
CAS Number:
Molecular Formula: C13H25N3O3S
Molecular Weight: 303.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120)

N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)

    Compound Description: S 2864 is a non-peptide renin inhibitor []. In vitro studies have demonstrated its ability to effectively inhibit the activity of human plasma renin []. In vivo studies in primates have shown that S 2864 significantly reduces blood pressure and plasma angiotensin II levels without impacting heart rate [].

1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine (BIBN4096)

    Compound Description: BIBN4096 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist [, , , , ]. It was developed as part of a program seeking new treatments for migraine headaches based on the hypothesis that CGRP release contributes to their occurrence []. BIBN4096 demonstrated a favorable biological profile and was chosen for clinical trials, which showed that intravenous administration effectively treated acute migraine headaches []. This finding supports the hypothesis that CGRP plays a significant role in migraine pathology [].

7-(2,5-dihydro-4-imidazo[1,2-a]pyridine-3-yl-2,5-dioxo-1h-pyrrol-3-yl)-9-fluoro-1,2,3,4-tetrahydro-2-(1-piperidinyl-carbonyl)-pyrrolo[3,2,1-jk][1,4]benzodiazepine

    Compound Description: This compound is identified as a potential chemotherapeutic agent for various cancers, including gastric, ovarian, non-small cell lung, and colorectal cancers []. It is suggested to enhance the efficacy of standard chemotherapy treatments [].

[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (4c)

    Compound Description: 4c is a novel selective estrogen receptor modulator (SERM) with enhanced potency compared to other SERMs like raloxifene, tamoxifen, or ICI-182,780 []. This compound demonstrated significant estrogen antagonist potency in vitro, inhibiting the proliferation of human breast cancer cells (MCF-7) []. In vivo, 4c effectively inhibited uterine growth stimulated by estrogen in rats, reduced total cholesterol levels in ovariectomized aged rats, and exhibited a protective effect on bone []. These findings suggest 4c as a promising candidate for further investigation as a treatment for estrogen-dependent conditions [].

3-Nitro-N-(4-phenoxyphenyl) Benzamide (ICA-105574)

    Compound Description: ICA-105574 is a potent human ether-à-go-go-related gene (hERG) potassium channel activator []. It effectively removes hERG channel inactivation by significantly shifting the voltage-dependence of inactivation []. While it also slightly affects channel activation and deactivation, its primary action is on inactivation []. ICA-105574’s ability to shorten action potential duration in cardiac myocytes suggests its potential as a tool for studying hERG channels and their impact on cardiac function [].

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

    Compound Description: SB-649868 is an orexin 1 and 2 receptor antagonist investigated as a potential treatment for insomnia []. It undergoes extensive metabolism, primarily through the oxidation of its benzofuran ring []. The main metabolite, M25, constitutes a significant portion of the administered dose found in excreta []. Interestingly, an unusual hemiaminal metabolite (M98) forms through benzofuran ring oxidation and subsequent rearrangement [].

4-[2-[4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5, 6]cyclohepta[1, 2-b]pyridin-11-yl)-1-piperidinyl]-2-oxoethyl]-1-piperidinecarbo xamide (SCH 66336)

    Compound Description: SCH 66336 is a tricyclic farnesyl protein transferase (FPT) inhibitor currently undergoing clinical trials as an anticancer agent []. Crystallographic studies reveal its binding mode, spanning the FPT active site and interacting with both the protein and the isoprenoid portion of bound farnesyl diphosphate []. Thermodynamic analysis demonstrates favorable enthalpy changes upon binding [].

(3Z)-4-(5-ethylsulfonyl-2-hydroxyanilino)pent-3-en-2-one (I)

    Compound Description: Compound (I) is a Schiff base enaminone primarily existing in its keto tautomeric form, as evidenced by X-ray crystallography and density functional theory (DFT) studies []. Despite its dominant keto form, some electron delocalization and partial enol character are present []. Compound (I) exhibits non-planar geometry and participates in both intra- and intermolecular hydrogen bonding, resulting in infinite one-dimensional hydrogen-bonded chains [].

4-Acrylamido-2,2,6,6-tetramethylpiperidine-1-oxyl (I) and N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide monohydrate (II)

    Compound Description: Both compounds (I) and (II) are significant monomers in synthesizing redox-active polymers []. They feature an acrylamide group with the typical s-cis configuration attached to a 2,2,6,6-tetramethyl-substituted piperidine-1-oxyl radical (I) or a piperidinyl chair (II) []. Their packing arrangements are influenced by hydrogen bonding, with (I) forming R2(1)(6) ring repeats and (II) incorporating water molecules to create hydrogen-bonded layers [].

trans-3-[4-(4-Fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b), trans-3-[4-(5-Iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28h), and 5-amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydronaphthalene (30b)

    Compound Description: These three compounds are part of a group of carbonyl-containing derivatives designed as potential inhibitors of the vesicular acetylcholine transporter (VAChT) []. Among the synthesized compounds, 28b, 28h, and 30b exhibited moderate to high affinity for VAChT and good selectivity over sigma(1) and sigma(2) receptors []. These halogenated compounds hold promise as potential PET/SPECT probes for imaging VAChT in vivo due to their suitability for radiolabeling with appropriate isotopes [].

N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide (E-4031)

    Compound Description: E-4031 is a recognized hERG channel blocker [, , ]. It binds to the inner pore of the hERG channel, preferentially accessing it from within the cell []. This action is known to contribute to QT interval prolongation, a biomarker for the risk of Torsades de pointes arrhythmia []. E-4031 is often used as a tool to study hERG channel inhibition and its consequences [, , ].

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

    Compound Description: Sch-D is a noncompetitive allosteric antagonist of the CCR5 receptor [, ]. It blocks the binding of chemokines such as MIP-1α and RANTES to CCR5, thereby inhibiting the receptor's activation [, ]. This mechanism of action makes Sch-D a potential candidate for treating HIV-1 infection, as CCR5 plays a crucial role in the entry of HIV-1 into host cells [, ]. Studies have indicated that Sch-D and other similar antagonists might bind to a common allosteric site on the CCR5 receptor [].

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

    Compound Description: Sch-C acts as a noncompetitive allosteric antagonist of the CCR5 receptor, similar to Sch-D []. It effectively inhibits the binding of chemokines like MIP-1α and RANTES to CCR5, disrupting the receptor's activation []. This mechanism of action makes Sch-C a potential therapeutic candidate for HIV-1 infection due to CCR5's involvement in viral entry into host cells [].

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

    Compound Description: UK-427,857 is another noncompetitive allosteric antagonist of the CCR5 receptor [, ]. It effectively blocks the binding of chemokines like MIP-1α and RANTES, preventing CCR5 activation []. Although it shares a similar mechanism with other antagonists like Sch-C and Sch-D, studies suggest that UK-427,857 may interact with a distinct binding site on CCR5 []. This difference in binding sites is significant in the context of developing new drugs to overcome potential drug resistance in HIV-1 [].

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

    Compound Description: TAK779 functions as a noncompetitive allosteric antagonist of CCR5 []. It effectively inhibits the binding of chemokines to CCR5, thereby blocking the receptor's activation []. Although it shares the target and mechanism of action with compounds like Sch-C, Sch-D, and UK-427,857, TAK779 might have a different binding profile and induce distinct conformational changes in the receptor [].

3-(4-methylpiperazine-1-carbonyl)7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (LB-100)

    Compound Description: LB-100 is recognized as a promising antitumor drug currently in clinical trials []. It demonstrates cytotoxic activity against various cancer cell lines and exhibits notable antitumor effects in animal models []. Initially identified as a catalytic inhibitor of serine/threonine phosphatase 2A (PP2AC), LB-100 was later found to also target PPP5C, another phosphatase []. This dual inhibition of PP2AC and PPP5C highlights LB-100's potential as a valuable therapeutic agent for cancer treatment [].

4-((1-((1-((4-bromophenyl)methyl)-1H-imidazol-5-yl)methyl)-4-(1-napthalenyl)-1H-pyrrol-3-yl)carbonyl)-(9C1)-morpholine (LB42708)

    Compound Description: LB42708 is a selective, nonpeptidic FTase inhibitor demonstrating potent antiangiogenic properties []. It inhibits VEGF-induced Ras activation, effectively suppressing tumor growth and angiogenesis in both in vitro and in vivo models []. By blocking the MAPK and PI3K/Akt signaling pathways in endothelial cells, LB42708 disrupts critical steps in the angiogenic process []. These findings suggest LB42708 as a promising candidate for further investigation as a potential anti-cancer therapeutic [].

N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride (SSR182289A)

    Compound Description: SSR182289A is a potent and selective thrombin inhibitor with promising antithrombotic properties []. Both intravenous and oral administration of SSR182289A demonstrate significant efficacy in various animal models of thrombosis, including venous, arterial, and arteriovenous shunt models []. This effectiveness, coupled with its favorable pharmacokinetic profile, makes SSR182289A a potential candidate for further development as an antithrombotic drug [].

Properties

Product Name

[1-(Ethylsulfonyl)piperidin-4-yl](4-methylpiperazin-1-yl)methanone

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C13H25N3O3S

Molecular Weight

303.42 g/mol

InChI

InChI=1S/C13H25N3O3S/c1-3-20(18,19)16-6-4-12(5-7-16)13(17)15-10-8-14(2)9-11-15/h12H,3-11H2,1-2H3

InChI Key

PJTGYXFUSJINQB-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.